molecular formula C18H20N6O2 B15103493 Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate

Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate

Cat. No.: B15103493
M. Wt: 352.4 g/mol
InChI Key: GNHJEXXBNYAANH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, a phenyl group, and a piperazine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-3-phenyl-1,2,4-triazole with 6-chloropyridazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with ethyl chloroformate and piperazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 4-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H20N6O2/c1-2-26-18(25)23-12-10-22(11-13-23)16-9-8-15-19-20-17(24(15)21-16)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3

InChI Key

GNHJEXXBNYAANH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C4)C=C2

Origin of Product

United States

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